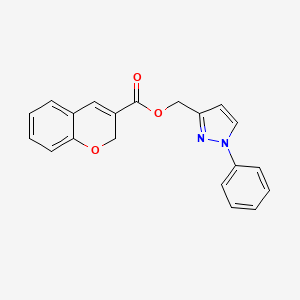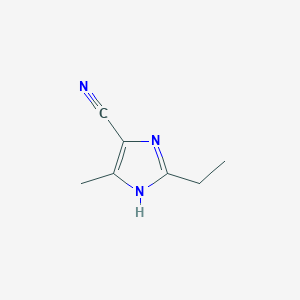
(4-(2-Bromoethyl)phenyl)methanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-Bromoethyl)phenyl)methanethiol is an organic compound characterized by a phenyl ring substituted with a bromoethyl group and a methanethiol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Bromoethyl)phenyl)methanethiol typically involves the bromination of a suitable precursor, such as (4-(2-Hydroxyethyl)phenyl)methanethiol, followed by substitution reactions. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent under radical conditions . The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform, with the addition of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
(4-(2-Bromoethyl)phenyl)methanethiol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as thiols, amines, and alkoxides.
Oxidation: The methanethiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromo group, yielding the corresponding ethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium thiolate, sodium amide, and potassium tert-butoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include substituted phenylmethanethiols with various functional groups.
Oxidation: Major products are sulfoxides and sulfones.
Reduction: The primary product is the ethyl-substituted phenylmethanethiol.
科学研究应用
(4-(2-Bromoethyl)phenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4-(2-Bromoethyl)phenyl)methanethiol involves its ability to undergo nucleophilic substitution reactions, where the bromoethyl group is replaced by various nucleophiles. This reactivity is facilitated by the electron-withdrawing nature of the bromo group, which makes the carbon atom more susceptible to nucleophilic attack. The methanethiol group can also participate in redox reactions, contributing to the compound’s versatility in chemical transformations.
相似化合物的比较
Similar Compounds
(2-Bromoethyl)benzene: Similar structure but lacks the methanethiol group.
(4-(2-Chloroethyl)phenyl)methanethiol: Similar structure with a chloro group instead of a bromo group.
(4-(2-Bromoethyl)phenyl)ethanol: Similar structure with a hydroxyl group instead of a methanethiol group.
Uniqueness
(4-(2-Bromoethyl)phenyl)methanethiol is unique due to the presence of both a bromoethyl group and a methanethiol group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C9H11BrS |
|---|---|
分子量 |
231.15 g/mol |
IUPAC 名称 |
[4-(2-bromoethyl)phenyl]methanethiol |
InChI |
InChI=1S/C9H11BrS/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,11H,5-7H2 |
InChI 键 |
PAKDQHYZYGYITN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCBr)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butanenitrile, 4-[(6-amino-2-methoxy-4-pyrimidinyl)oxy]-](/img/structure/B12940818.png)
![6-(3-Aminopropyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12940824.png)

![4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dianiline](/img/structure/B12940839.png)



![Rel-(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl 2H-chromene-3-carboxylate](/img/structure/B12940864.png)

![N,N-Bis[(1,1-dimethylethoxy)carbonyl]-5-methoxy-O-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-L-tyrosine ethyl ester](/img/structure/B12940870.png)



![1H-Benzimidazole-5-carbonitrile, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B12940885.png)
